molecular formula C8H18Si B7799790 Cyclohexyldimethylsilane

Cyclohexyldimethylsilane

Cat. No.: B7799790
M. Wt: 142.31 g/mol
InChI Key: SGKGLPDXRGGPCS-UHFFFAOYSA-N
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Description

Cyclohexyldimethylsilane is an organosilicon compound with the molecular formula C8H18Si. It is characterized by a cyclohexyl group attached to a silicon atom, which is also bonded to two methyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. This compound is used in various chemical applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyldimethylsilane can be synthesized through the hydrosilylation reaction, where cyclohexene reacts with dimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under ultraviolet light irradiation at temperatures up to 70°C. This method yields the desired product with high efficiency .

Industrial Production Methods: In industrial settings, the production of cyclohexyl(dimethyl)silane often involves the photochemically induced hydrosilylation reaction. This process ensures high yields and minimizes the deactivation of the platinum catalyst, making it a cost-effective and scalable method .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyldimethylsilane undergoes various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.

    Reduction: Reduction reactions can convert silanols back to silanes.

    Substitution: Nucleophilic substitution reactions can replace the hydrogen atoms on silicon with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or ozone are commonly used.

    Reduction: Hydride donors such as lithium aluminum hydride are employed.

    Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Regenerated silanes.

    Substitution: Halosilanes and other functionalized silanes.

Scientific Research Applications

Cyclohexyldimethylsilane finds applications in various fields:

Mechanism of Action

The mechanism of action of cyclohexyl(dimethyl)silane involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, carbon, and other elements, facilitating various chemical transformations. The molecular targets and pathways involved include the formation of siloxane linkages and the stabilization of reactive intermediates .

Comparison with Similar Compounds

    Chlorodimethylsilane: Contains a chlorine atom instead of a cyclohexyl group.

    Dichlorodimethylsilane: Contains two chlorine atoms instead of a cyclohexyl group.

    Trimethylsilane: Contains three methyl groups instead of a cyclohexyl group.

Uniqueness: Cyclohexyldimethylsilane is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications where bulkier substituents are required .

Properties

IUPAC Name

cyclohexyl(dimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Si/c1-9(2)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKGLPDXRGGPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyldimethylsilane
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Cyclohexyldimethylsilane
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Cyclohexyldimethylsilane
Reactant of Route 4
Cyclohexyldimethylsilane
Reactant of Route 5
Cyclohexyldimethylsilane
Reactant of Route 6
Cyclohexyldimethylsilane

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